![molecular formula C14H13ClN2O2S B2671067 (Z)-2-chloro-N-methyl-N'-(phenylsulfonyl)benzimidamide CAS No. 836663-73-1](/img/structure/B2671067.png)
(Z)-2-chloro-N-methyl-N'-(phenylsulfonyl)benzimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzimidazoles are a class of heterocyclic, aromatic compounds which share a fundamental structural characteristic of six-membered benzene fused to five-membered imidazole moiety . They have shown promising application in biological and clinical studies .
Synthesis Analysis
The organic synthesis of benzimidazoles and derivatives to obtain active pharmacological compounds represents an important research area in organic chemistry . The use of non-environmental organic compounds and application high energy synthetic methods are common .Molecular Structure Analysis
Benzimidazole is formed by the fusion of benzene and imidazole moiety . The numbering system according to the IUPAC is depicted in the source .Chemical Reactions Analysis
Reactivity studies of strong organic acids based on the replacement of one or both of the oxygens in benzoic acids with the trifluoromethanesulfonamide group are reported . The generated N -triflylbenzamides were further functionalized through cross-coupling and nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
Benzimidazoles and their derivatives play an extraordinarily significant role as therapeutic agents . They possess many pharmacological properties due to their increased stability, bioavailability, and significant biological activity .Scientific Research Applications
Metal Complexes and Coordination Chemistry
Benzimidazole derivatives have been studied for their coordinative versatility in metal complexes. For example, benzolamide, a compound with structural similarities to “(Z)-2-chloro-N-methyl-N'-(phenylsulfonyl)benzimidamide,” has been used to form zinc(II) and copper(II) complexes. These complexes have shown different coordination behaviors and geometries, which could be pivotal in understanding catalysis, molecular recognition, or materials science (Alzuet et al., 1999).
Antimicrobial and Antiproliferative Applications
The benzimidazole moiety is integral to drugs with a wide range of biological activities. Synthesized benzimidazole analogues have been evaluated for their antimicrobial and antiproliferative properties. These studies provide a framework for developing new compounds with potential applications in treating infections and cancer (Tahlan et al., 2019).
Material Science and Catalysis
In material science, derivatives of benzimidazole, such as those in metal-organic frameworks (MOFs), have been explored for gas separation technologies. Their unique properties, including gate-opening behavior and catalytic potential due to Lewis acid sites, make them interesting for applications in separation technology and catalysis (Dahnum et al., 2019).
Photodynamic Therapy
Compounds with benzimidazole units have been investigated for their potential in photodynamic therapy (PDT). The synthesis of water-soluble, trisulfonated zinc phthalocyanines derived from benzimidazole shows promise for medical applications in treating cancer, owing to their phototoxicity against tumor cells (Banfi et al., 2007).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-(benzenesulfonyl)-2-chloro-N'-methylbenzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2S/c1-16-14(12-9-5-6-10-13(12)15)17-20(18,19)11-7-3-2-4-8-11/h2-10H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGPQOPSWGDLWNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(C1=CC=CC=C1Cl)NS(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-chloro-N-methyl-N'-(phenylsulfonyl)benzimidamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.